3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
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Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S2/c1-13(2)14-3-7-16(8-4-14)24-20-19-18(11-12-31-19)28-21(25-20)22(26-27-28)32(29,30)17-9-5-15(23)6-10-17/h3-13H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICQBZOEDROCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892738-90-8) is a complex organic molecule that incorporates various pharmacologically significant moieties. The biological activity of this compound is of considerable interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.0 g/mol. The structure features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 892738-90-8 |
| Molecular Formula | C22H18ClN5O2S2 |
| Molecular Weight | 484.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. In a recent study focusing on synthesized derivatives containing the sulfonamide functionality, moderate to strong antibacterial activity was observed against various strains including Salmonella typhi and Bacillus subtilis . The compound's effectiveness was evaluated through standard disc diffusion methods and Minimum Inhibitory Concentration (MIC) assays.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory activity against:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission, and inhibitors are often explored for their therapeutic potential in treating Alzheimer's disease.
- Urease : Compounds with urease inhibitory activity can have applications in treating conditions related to urea metabolism and are also explored for their anti-infective properties.
The IC50 values for selected compounds from related studies demonstrate promising results:
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | AChE | 0.63 ± 0.001 |
| 7n | Urease | 1.13 ± 0.003 |
| Reference | Urease (Thiourea) | 21.25 ± 0.15 |
Case Studies
- Antimicrobial Evaluation : A study synthesized various derivatives based on the thieno-triazole scaffold and evaluated their antibacterial properties against multiple bacterial strains. The results indicated that compounds bearing the sulfonamide group exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition profile of synthesized compounds related to the target molecule. It highlighted that certain derivatives not only inhibited AChE but also showed significant urease inhibition, suggesting dual therapeutic potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- The sulfonamide moiety is known for its role in antibacterial activity through competitive inhibition of bacterial dihydropteroate synthase.
- The thieno-triazole structure may facilitate binding interactions with enzymes like AChE and urease due to its heterocyclic nature, enhancing the likelihood of forming stable complexes.
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